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Compound of Interest

Compound Name: cis-1,3-Dichlorocyclopentane

Cat. No.: B12903277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane ring is a prevalent and versatile scaffold in medicinal chemistry, prized for its

unique conformational properties that allow for precise three-dimensional arrangements of

functional groups, facilitating optimal interactions with biological targets. Its inherent stability

and the potential for stereochemically rich substitutions have made it a cornerstone in the

design of a diverse array of therapeutic agents. This document provides detailed application

notes and experimental protocols for several key drugs and drug candidates that feature a

cyclopentane core, highlighting their significance in antiviral, anticancer, and glaucoma

therapies.

Carbocyclic Nucleoside Analogs: Abacavir and
Entecavir in Antiviral Therapy
Carbocyclic nucleoside analogs are a critical class of antiviral agents where the furanose

oxygen of the natural nucleoside is replaced with a methylene group. This modification imparts

enhanced stability against enzymatic degradation, leading to improved pharmacokinetic

profiles.

Abacavir: A Cornerstone of HIV Treatment
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of

HIV infection. It is a prodrug that is intracellularly converted to its active triphosphate form,
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carbovir triphosphate, which competes with the natural substrate, deoxyguanosine

triphosphate, and inhibits the activity of HIV-1 reverse transcriptase.

Quantitative Biological Data: Abacavir

Parameter Value Target/System Reference

EC50

4 x EC50 required to

inhibit HIV-1

replication

HIV-1 (strain MN) in

hollow-fiber model
[1]

CC50 > 100 µM MT-4 cells

Experimental Protocol: Synthesis of Abacavir

This protocol outlines the final deprotection step in the synthesis of Abacavir from an N-

acylated precursor.[2]

Materials:

N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-

yl}isobutyramide

Isopropanol

10% Sodium Hydroxide (NaOH) solution

tert-Butyl methyl ether

Acetone

Procedure:

A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-

purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and 10% NaOH solution

(16.8 ml, 42 mmol) is refluxed for 1 hour.[2]

The resulting solution is cooled to 20-25 °C.
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The organic layer is washed several times with a 25% solution of NaOH (10 ml).

The wet organic layer is neutralized to pH 7.0-7.5 with 17% hydrochloric acid.

The solution is concentrated to dryness under vacuum.

The residue is crystallized in acetone (300 ml) to afford Abacavir.

Synthetic Workflow for Abacavir

4,6-Dichloro-2,5-diformamidopyrimidine

Coupled Pyrimidine-Cyclopentene Intermediate

Coupling
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Purine IntermediateCyclization

Abacavir (Free Base)

Displacement with Cyclopropylamine

Cyclopropylamine

Click to download full resolution via product page

A simplified synthetic workflow for Abacavir.

Entecavir: A Potent Agent Against Hepatitis B Virus
Entecavir is a guanosine analogue that is a highly potent and selective inhibitor of hepatitis B

virus (HBV) DNA polymerase.[3] It undergoes intracellular phosphorylation to the active

triphosphate form, which then competes with the natural substrate, deoxyguanosine

triphosphate, to inhibit all three functions of the viral polymerase: priming, reverse transcription,

and DNA-dependent DNA synthesis.

Quantitative Biological Data: Entecavir

Parameter Value Target/System Reference

ED50 3 nM HBV in vitro [3]

Experimental Protocol: Synthesis of Entecavir
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This protocol describes the final steps of an 11-step synthesis of Entecavir.[4]

Materials:

Protected carbocyclic intermediate with a p-nitrobenzoyl ester

2-amino-6-chloropurine

Diisopropyl azodicarboxylate (DIAD)

Triphenylphosphine (PPh₃)

Tetrahydrofuran (THF)

Formic acid

Sodium methoxide (NaOMe)

Methanol (MeOH)

Procedure:

Mitsunobu Reaction: To a solution of the protected carbocyclic intermediate and 2-amino-6-

chloropurine in THF at -10 °C, DIAD and PPh₃ are added. The reaction is stirred for 3 hours.

[4]

Hydrolysis of Chloropurine: The resulting chloroderivative is treated with formic acid at 50 °C

for 9 hours.[4]

Saponification: The product from the previous step is treated with sodium methoxide in

methanol at room temperature for 1 hour to yield Entecavir.[4]

Synthetic Workflow for Entecavir
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A retrosynthetic overview of Entecavir synthesis.

Prostaglandin Analogs: Latanoprost for Glaucoma
Management
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological

processes. Synthetic prostaglandin analogs are widely used in medicine, particularly in

ophthalmology.

Latanoprost is a prostaglandin F2α analogue used to control the progression of glaucoma and

ocular hypertension by reducing intraocular pressure (IOP).[5] It is an isopropyl ester prodrug

that is hydrolyzed by esterases in the cornea to the biologically active acid. Latanoprost acid is

a selective FP receptor agonist that is believed to reduce IOP by increasing the outflow of

aqueous humor through the uveoscleral tract.[5]

Quantitative Biological Data: Latanoprost

Parameter Value Target/System Reference

Kd for FP receptor 2.8 nM
Bovine corpus luteum

cell membranes
[6]

IOP Reduction 32% from baseline

Patients with ocular

hypertension or

primary open-angle

glaucoma (12 months)

[7]

Experimental Protocol: Synthesis of Latanoprost
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This protocol describes a chemoenzymatic approach to the synthesis of Latanoprost.[8]

Materials:

15-keto-prostaglandin intermediate

Lipase Novozym 435

Isopropyl alcohol

Procedure:

The enzyme Lipase Novozym 435 (500 mg) is added to a solution of the 15-keto-

prostaglandin intermediate (1 g, 2.56 mmoles) in isopropyl alcohol (10 mL).[8]

The solution is maintained at 30°C with magnetic stirring (not exceeding 200 rpm).

The reaction is complete after 18 hours.

The enzyme is removed by filtration.

The solvent is removed under reduced pressure.

The product is purified by column chromatography to yield Latanoprost as a pale yellow oil.

[8]

Synthetic Workflow for Latanoprost

Succinaldehyde Bicyclic Enal IntermediateOrganocatalytic Aldol Reaction Crystalline LactoneAttachment of Lower Side Chain LatanoprostAttachment of Upper Side Chain

Click to download full resolution via product page

A convergent synthesis of Latanoprost.

Enzyme Inhibitors: Peramivir and Palbociclib
The cyclopentane scaffold is also found in drugs that target specific enzymes involved in

disease pathogenesis.
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Peramivir: An Intravenous Neuraminidase Inhibitor for
Influenza
Peramivir is an antiviral drug that acts as a neuraminidase inhibitor, used for the treatment of

influenza.[9] Neuraminidase is an enzyme on the surface of the influenza virus that is essential

for the release of progeny virus particles from infected cells. By inhibiting this enzyme,

Peramivir prevents the spread of the virus.

Quantitative Biological Data: Peramivir

Parameter Value (nM) Target/System Reference

IC50 (Influenza A

H1N1)
0.09 - 0.33

Neuraminidase

Inhibition Assay
[10]

IC50 (Influenza A

H3N2)
0.05 - 0.28

Neuraminidase

Inhibition Assay
[10]

IC50 (Influenza B) 0.63 - 2.65
Neuraminidase

Inhibition Assay
[10][11]

Experimental Protocol: Synthesis of Peramivir

This protocol describes an improved synthesis of Peramivir.[12]

Materials:

Vince lactam

Methanol (MeOH), HCl gas

Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate (Na₂CO₃)

2-ethyl-butyraldehyde oxime, Sodium hypochlorite (NaOCl)

Sodium borohydride (NaBH₄), Nickel(II) chloride (NiCl₂)

Acetic anhydride (Ac₂O), Triethylamine (TEA)
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Chloroformamidine hydrochloride

Procedure:

Ring Opening and Protection: Vince lactam is treated with methanolic HCl followed by Boc₂O

and Na₂CO₃ to yield a protected aminocyclopentene.[12]

1,3-Dipolar Cycloaddition: The protected aminocyclopentene is reacted with 2-ethyl-

butyraldehyde oxime in the presence of NaOCl.[12]

Reductive Ring Cleavage and Acetylation: The resulting isoxazoline is treated with NaBH₄

and NiCl₂ for reductive ring cleavage, followed by acetylation with Ac₂O and TEA.[12]

Deprotection and Guanidinylation: The Boc protecting group is removed with HCl gas, and

the final guanidinylation is achieved using chloroformamidine hydrochloride.[12]

Synthetic Workflow for Peramivir

Vince Lactam Protected AminocyclopenteneRing Opening & Protection Isoxazoline Intermediate1,3-Dipolar Cycloaddition Amino Alcohol IntermediateReductive Ring Cleavage PeramivirAcetylation, Deprotection & Guanidinylation
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A synthetic pathway to Peramivir.

Palbociclib: A CDK4/6 Inhibitor for Breast Cancer
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which

are key regulators of the cell cycle.[13] By inhibiting CDK4/6, Palbociclib prevents the

progression of the cell cycle from the G1 to the S phase, thereby inhibiting the proliferation of

cancer cells. It is used in the treatment of certain types of breast cancer.

Quantitative Biological Data: Palbociclib
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Parameter Value (nM) Target/System Reference

IC50 (CDK4) 9 - 11 Biochemical Assay [14]

IC50 (CDK6) 15 Biochemical Assay [14]

IC50 (Cell

Proliferation)
Varies by cell line NSCLC cell lines [15]

Experimental Protocol: Synthesis of Palbociclib

This protocol outlines a key step in the synthesis of Palbociclib.[16]

Materials:

6-acetyl-8-cyclopentyl-5,8-dihydro-5 -methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-

pyrido[2,3-d]pyrimidin-7(6H)-one

Sodium selenate

Dimethylsulfoxide (DMSO)

Procedure:

Add 6-acetyl-8-cyclopentyl-5,8-dihydro-5 -methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-

pyrido[2,3-d]pyrimidin-7(6H)-one (2.25 g, 5 mmol), sodium selenate (1.04 g, 6 mmol), and 20

mL of DMSO into a reaction flask.[16]

Raise the temperature to 150-160° C and stir for 5-6 hours.[16]

Reduce the temperature to room temperature and add 200 mL of water to precipitate the

solid.

Filter the solid and wash successively with ethyl alcohol and diethyl ether to obtain

Palbociclib.[16]

Synthetic Workflow for Palbociclib
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A general synthetic strategy for Palbociclib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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